4-chloro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide
Description
This compound (CAS: 921818-44-2; molecular formula: C₂₁H₁₄ClFN₄O₂; molecular weight: 408.81) features a pyrido[2,3-d]pyrimidinone core linked to a 4-chlorobenzamide group via a fluoro-substituted phenyl bridge.
Properties
IUPAC Name |
4-chloro-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN4O2/c1-12-25-19-16(3-2-10-24-19)21(29)27(12)15-8-9-17(23)18(11-15)26-20(28)13-4-6-14(22)7-5-13/h2-11H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGQPIDFAHMEQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC(=C(C=C3)F)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-fluoro-5-nitrobenzoic acid with 2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidine under specific conditions to form the intermediate compound. This intermediate is then subjected to chlorination and subsequent amidation reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
The primary application of this compound lies in its potential as a pharmaceutical agent. The following subsections detail specific areas of interest:
Cancer Therapy
Research indicates that compounds with similar structural motifs are being investigated for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP have shown promise in treating various cancers, particularly those with BRCA mutations. The structural characteristics of 4-chloro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide suggest it may also exhibit similar inhibitory effects .
Antiviral Properties
The compound's unique structure may allow it to interact effectively with viral enzymes or receptors, making it a candidate for antiviral drug development. The presence of fluoro and chloro groups can enhance binding affinity and selectivity towards viral targets. This aspect is critical in designing drugs for diseases caused by RNA viruses.
Antioxidant Activity
Preliminary studies have indicated that derivatives of compounds related to 4-chloro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide may possess antioxidant properties. These properties are vital in protecting cells from oxidative stress and could be beneficial in treating conditions such as neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of 4-chloro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide typically involves several key reactions:
- Formation of the Pyridopyrimidine Core : This step is crucial for establishing the compound's biological activity.
- Substitution Reactions : The introduction of chloro and fluoro groups can significantly alter the pharmacokinetic properties of the resultant compounds.
A detailed synthesis pathway is essential for optimizing yields and ensuring purity for biological testing.
Case Studies and Research Findings
Several studies have explored the applications of similar compounds:
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Ring
3-Chloro Analog
- Compound : 3-Chloro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide
- Key Difference : Chlorine at the 3-position instead of 4-position on the benzamide ring.
3,4-Difluoro Analog (F307-0077)
- Compound : 3,4-Difluoro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide
- Key Difference : Two fluorine atoms on the benzamide ring.
- Properties : Molecular weight 410.36; logP 3.395; logD 3.017; water solubility logSw -3.83.
- Activity : Included in anticancer and agricultural libraries, suggesting dual utility .
2-Iodo Analog (BA93282)
- Compound : N-(2-Fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)-2-iodobenzamide
- Key Difference : Iodo substituent at the 2-position.
Core Heterocycle Modifications
Tetrahydrobenzothiophene Core (11a)
- Compound: 4-Chloro-N-(2-propyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3-yl)benzamide
- Key Difference: Tetrahydrobenzothiophene replaces pyrido[2,3-d]pyrimidinone.
Chromenone Core
- Compound : 4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide
- Key Difference: Chromenone core instead of pyridopyrimidinone.
- Impact: Chromenones are associated with antioxidant and anti-inflammatory activities, diverging from the pyridopyrimidinone’s kinase inhibition profile .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight | logP | Solubility (logSw) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 408.81 | ~3.0* | -3.83 | 4-Cl, pyridopyrimidinone |
| 3,4-Difluoro Analog (F307) | 410.36 | 3.395 | -3.83 | 3,4-F₂, pyridopyrimidinone |
| 2-Iodo Analog (BA93282) | 500.26 | ~3.5* | -4.2* | 2-I, pyridopyrimidinone |
| Tetrahydrobenzothiophene (11a) | 413.89 | 3.8* | -4.0* | 4-Cl, tetrahydrobenzothiophene |
*Estimated based on structural similarity.
- logP Trends : Fluorine substitution (F307-0077) reduces lipophilicity slightly compared to chlorine, while iodine (BA93282) increases it.
- Solubility : All analogs exhibit poor aqueous solubility, typical of aromatic heterocycles .
Biological Activity
The compound 4-chloro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
- Molecular Formula : C22H16ClFN4O
- Molecular Weight : 433.34 g/mol
- CAS Number : 921523-02-6
Research indicates that this compound may exhibit its biological effects primarily through the inhibition of specific kinases involved in cancer cell proliferation. The presence of the pyrido[2,3-d]pyrimidine moiety is particularly relevant as it is known to interact with various biological targets, potentially leading to anti-cancer activity.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds with similar structures. For instance, derivatives containing the pyrido[2,3-d]pyrimidine scaffold have shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MV4-11 (acute leukemia) | 0.3 | Inhibition of MEK1/2 kinases |
| MOLM13 (acute leukemia) | 1.2 | Downregulation of p-p70S6K |
These studies suggest that the compound's structural features contribute to its efficacy in inhibiting tumor growth by targeting critical signaling pathways involved in cancer progression .
Antibacterial Activity
In addition to its anticancer properties, preliminary investigations into the antibacterial activity of similar compounds have shown effectiveness against a range of bacterial strains. The fluorinated components are believed to enhance membrane permeability, thereby increasing antibacterial potency .
Case Studies
- In Vivo Studies : A study conducted on xenograft models demonstrated that compounds similar to 4-chloro-N-(2-fluoro-5-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide exhibited significant tumor shrinkage at doses as low as 10 mg/kg when administered orally . This highlights the compound's potential for therapeutic use in oncology.
- Mechanistic Insights : Another research effort focused on understanding the pharmacodynamics of related compounds demonstrated that they effectively inhibited MAPK signaling pathways in vitro and in vivo, suggesting a robust mechanism for their anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
